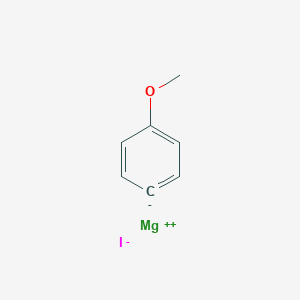
magnesium;methoxybenzene;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium methoxybenzene iodide can be synthesized through a Grignard reaction, which involves the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. The general reaction scheme is as follows:
Methoxybenzene+Magnesium+Iodine→Magnesium methoxybenzene iodide
Preparation of Grignard Reagent: The reaction begins with the preparation of the Grignard reagent. Magnesium metal is reacted with methoxybenzene in the presence of anhydrous diethyl ether. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium surface.
Formation of Magnesium Methoxybenzene Iodide: The Grignard reagent formed in the first step is then reacted with iodine to produce magnesium methoxybenzene iodide.
Industrial Production Methods
In an industrial setting, the production of magnesium methoxybenzene iodide follows similar principles but on a larger scale. The process involves:
- Using large reactors to mix magnesium metal with methoxybenzene and iodine.
- Maintaining an inert atmosphere to prevent unwanted side reactions.
- Controlling the reaction temperature to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Magnesium methoxybenzene iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: It can also undergo reduction reactions, often resulting in the formation of simpler organic compounds.
Substitution: The iodide group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines can be used to substitute the iodide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of methoxybenzoic acid.
Reduction: May produce methoxybenzene.
Substitution: Results in various substituted methoxybenzene derivatives.
Scientific Research Applications
Magnesium methoxybenzene iodide has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis to form carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which magnesium methoxybenzene iodide exerts its effects involves the following steps:
Formation of Reactive Intermediates: The compound forms reactive intermediates, such as carbanions, which are highly nucleophilic.
Nucleophilic Attack: These intermediates can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Stabilization: The magnesium ion helps stabilize the reactive intermediates, facilitating the reaction process.
Comparison with Similar Compounds
Magnesium methoxybenzene iodide can be compared with other similar compounds, such as:
Magnesium Bromide Methoxybenzene: Similar in structure but contains bromide instead of iodide. It has different reactivity and selectivity in chemical reactions.
Magnesium Chloride Methoxybenzene: Contains chloride instead of iodide, leading to variations in reaction conditions and products.
Magnesium Fluoride Methoxybenzene:
Conclusion
Magnesium methoxybenzene iodide is a versatile compound with significant applications in organic synthesis, medicinal chemistry, material science, and catalysis. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
CAS No. |
112219-63-3 |
|---|---|
Molecular Formula |
C7H7IMgO |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
magnesium;methoxybenzene;iodide |
InChI |
InChI=1S/C7H7O.HI.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
FDFHXWXTVLQILB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=[C-]C=C1.[Mg+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















